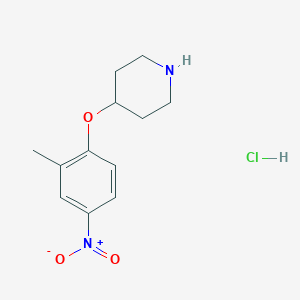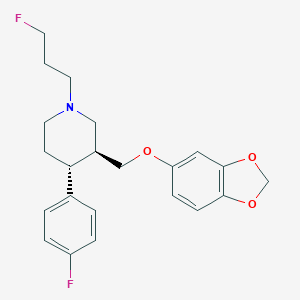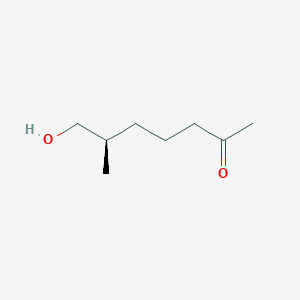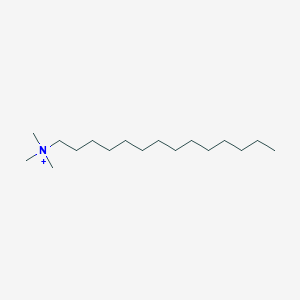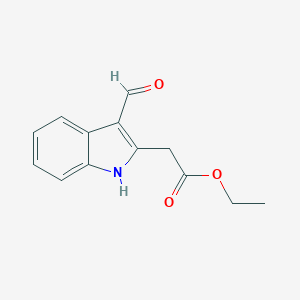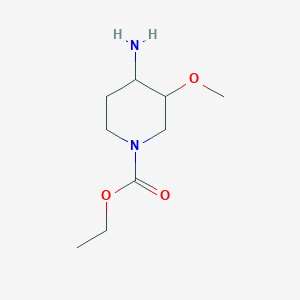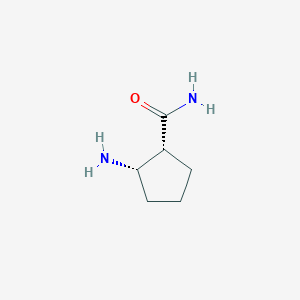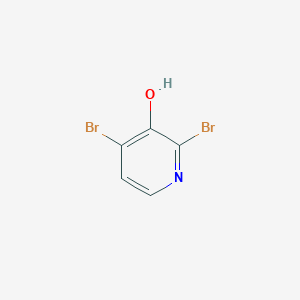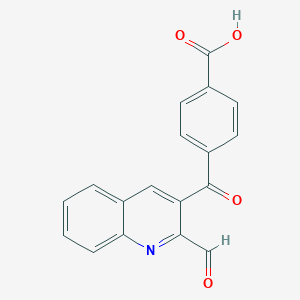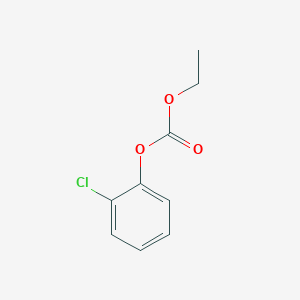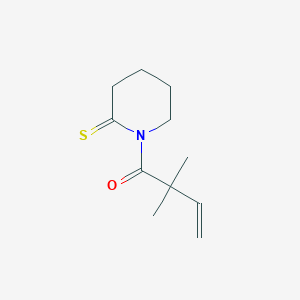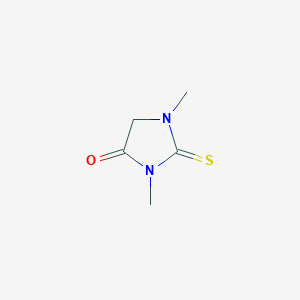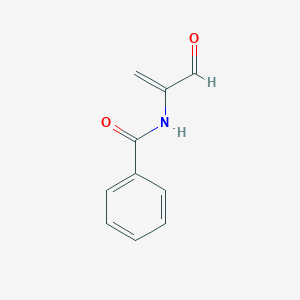
N-(3-Oxoprop-1-en-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxoprop-1-en-2-yl)benzamide, also known as OPB-9195, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of benzamides and is known for its ability to modulate certain biochemical and physiological processes in the body.
Mecanismo De Acción
The mechanism of action of N-(3-Oxoprop-1-en-2-yl)benzamide involves its ability to modulate certain biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been found to inhibit the activity of certain proteins such as heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(3-Oxoprop-1-en-2-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth and induce apoptosis, and inhibit the replication of certain viruses. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Oxoprop-1-en-2-yl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It also has a relatively low molecular weight, which makes it easy to handle and study. However, one limitation is that it has not been extensively studied in humans, which means that its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several future directions for the study of N-(3-Oxoprop-1-en-2-yl)benzamide. One direction is to continue to study its potential therapeutic applications in the treatment of HCV infections. Another direction is to study its potential use in the treatment of other viral infections, such as COVID-19. Additionally, further research is needed to understand its safety and efficacy in humans, as well as its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3-Oxoprop-1-en-2-yl)benzamide involves the reaction between 3-oxopropenal and aniline. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3-Oxoprop-1-en-2-yl)benzamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been studied for its potential use in the treatment of hepatitis C virus (HCV) infections. Studies have shown that N-(3-Oxoprop-1-en-2-yl)benzamide inhibits the replication of HCV by targeting the viral RNA polymerase.
Propiedades
Número CAS |
138625-62-4 |
|---|---|
Nombre del producto |
N-(3-Oxoprop-1-en-2-yl)benzamide |
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
N-(3-oxoprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C10H9NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-7H,1H2,(H,11,13) |
Clave InChI |
ZYILGJROOJFVPO-UHFFFAOYSA-N |
SMILES |
C=C(C=O)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
C=C(C=O)NC(=O)C1=CC=CC=C1 |
Sinónimos |
Benzamide, N-(1-formylethenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
